molecular formula C18H11Cl3N2O B217328 (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one CAS No. 104613-44-7

(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one

Cat. No.: B217328
CAS No.: 104613-44-7
M. Wt: 250.33 g/mol
InChI Key: COEDSYSRVAUHQU-HTDICADHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one has been achieved through various synthetic routes. One notable method involves the use of stereoselective reactions to construct the germacranolide skeleton . The synthesis typically involves multiple steps, including cyclization and oxidation reactions, to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the fermentation of the endophytic fungus Aspergillus versicolor . The fermentation process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: (1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities.

Properties

CAS No.

104613-44-7

Molecular Formula

C18H11Cl3N2O

Molecular Weight

250.33 g/mol

IUPAC Name

(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one

InChI

InChI=1S/C15H22O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,11-14,16H,1,5-8H2,2-3H3/b10-4-/t11-,12-,13+,14-/m1/s1

InChI Key

COEDSYSRVAUHQU-HTDICADHSA-N

SMILES

CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C

Isomeric SMILES

C/C/1=C/C[C@@H]([C@H]2C[C@@H](CC[C@@H]1O)C(=O)O2)C(=C)C

Canonical SMILES

CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C

Synonyms

versicolactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one
Reactant of Route 2
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one
Reactant of Route 3
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one
Reactant of Route 4
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one
Reactant of Route 5
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one
Reactant of Route 6
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one

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